molecular formula C15H19N3O2 B12771910 Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- CAS No. 86871-48-9

Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-

Katalognummer: B12771910
CAS-Nummer: 86871-48-9
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: ADXFHPJOLYKRJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-: is a chemical compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted phenyl derivatives .

Wirkmechanismus

The mechanism of action of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity and modulating metabolic pathways. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the morpholine and pyrazole rings allows for versatile chemical reactivity and potential therapeutic applications .

Eigenschaften

CAS-Nummer

86871-48-9

Molekularformel

C15H19N3O2

Molekulargewicht

273.33 g/mol

IUPAC-Name

4-[2-[(5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine

InChI

InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)14-12-15(17-16-14)20-11-8-18-6-9-19-10-7-18/h1-5,12H,6-11H2,(H,16,17)

InChI-Schlüssel

ADXFHPJOLYKRJV-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCOC2=NNC(=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.